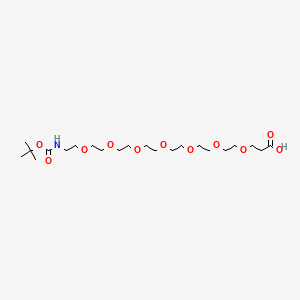

t-Boc-N-amido-PEG7-acid

描述

T-Boc-N-amido-PEG7-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The synthesis of t-Boc-N-amido-PEG7-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

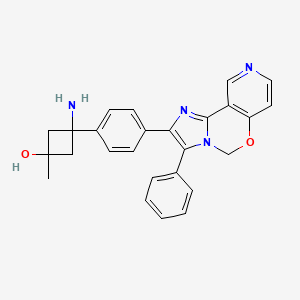

The molecular structure of t-Boc-N-amido-PEG7-acid consists of a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG7-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG7-acid has a molecular weight of 497.6 g/mol . Its molecular formula is C22H43NO11 .科学研究应用

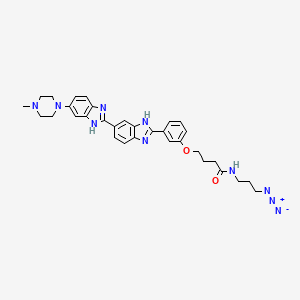

Novel Branched Polyethylene Glycol Synthesis

t-Boc-N-amido-PEG7-acid has been utilized in the synthesis of novel branched polyethylene glycols (PEGs). These PEGs consist of multiple chains and a glutamic acid with an active amido protected by t-butyloxycarbonyl (Boc). This structure has been confirmed through various methods like NMR, IR, GPC, and VPO, indicating its potential for diverse applications in polymer science (Li Ke-liang, 2007).

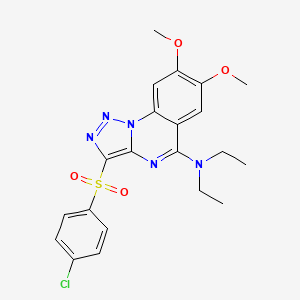

Efficient Catalyst for Allylation

t-Boc-N-amido-PEG7-acid plays a role in the allylation of isatins and N-tert-butyloxycarbonylamido sulfones. This process, facilitated by phosphotungstic acid, achieves high yields and has implications for producing valuable intermediates for natural products and bioactive compounds (D. Ghosh et al., 2014).

Ground-State Distortion in Amides

Research on N-acyl-tert-butyl-carbamates (Boc) has shown that these compounds, including t-Boc-N-amido-PEG7-acid, are intrinsically twisted around the N-C(O) axis. This finding is crucial for the design of new amide cross-coupling reactions, as it highlights the unique structural properties of these compounds (R. Szostak et al., 2016).

Amphiphilic Conetwork Gels and Hydrogels Synthesis

The compound is used in synthesizing amphiphilic conetwork (APCN) gels of poly(caprolactone) and poly(β-amino esters) or poly(amido amine), highlighting its relevance in biomedical applications like controlled release and tissue engineering (Bhingaradiya Nutan et al., 2017).

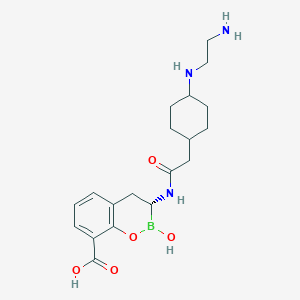

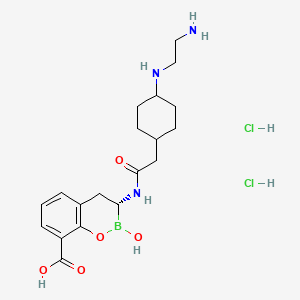

Boronic Acid Functionalized Polymers for Biomedical Applications

Studies involving t-Boc-N-amido-PEG7-acid in the context of boronic acid functionalized polymers have demonstrated potential in drug and gene delivery, providing insights into developing novel therapeutic strategies (M. Piest, 2011).

PEGylation of Bioreducible Poly(amido amine)s

t-Boc-N-amido-PEG7-acid is involved in creating PEGylated bioreducible poly(amido amine)s, which form part of gene delivery vectors. These vectors have low cytotoxicity and induce appreciable transfection efficiencies, important for non-viral gene delivery (C. Lin & J. Engbersen, 2011).

Protected Chiral Alpha-Hydroxy Acid Equivalents Synthesis

Research has shown that t-Boc-N-amido-PEG7-acid can be a component in the synthesis of protected alpha-hydroxy acid equivalents of alpha-amino acids, essential for probing the role of hydrogen bonding in protein folding (S. Deechongkit et al., 2004).

Polyethylene Glycol Aqueous Solution for Superlubricity

t-Boc-N-amido-PEG7-acid, in combination with boric acid, has been used to achieve superlubricity in polyethylene glycol aqueous solutions. This finding is significant for understanding and engineering applications (Xiangyu Ge et al., 2018).

安全和危害

未来方向

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLJITQFPLHTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-N-amido-PEG7-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

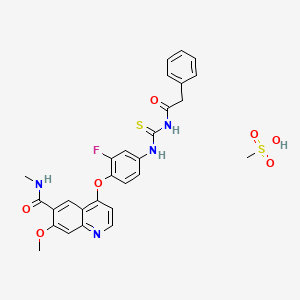

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)